(4-Nitropyridin-2-YL)methanamine
Overview
Description
(4-Nitropyridin-2-YL)methanamine is a heterocyclic organic compound with the molecular formula C₆H₇N₃O₂ It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and an amine group at the 2-position of the pyridine ring
Mechanism of Action
Target of Action
It’s known that nitropyridine derivatives are important synthetic intermediates for new pesticides and medicines .
Biochemical Pathways
It’s known that the synthesis of 4-nitropyridine, a key intermediate in medicinal products, involves a two-step approach including a nitration step and a reduction step . The specific pathways and downstream effects would depend on the context of its use and the specific targets it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitropyridin-2-YL)methanamine typically involves the nitration of pyridine derivatives followed by amination. One common method includes the nitration of pyridine N-oxide using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 4-nitropyridine N-oxide. This intermediate is then reduced and aminated to produce this compound .
Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic intermediates, thereby reducing the risk of explosions and improving the overall yield and selectivity of the product .
Chemical Reactions Analysis
Types of Reactions: (4-Nitropyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-Nitropyridin-2-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other fine chemicals
Comparison with Similar Compounds
(4-Nitropyridin-2-yl)-methylamine dihydrochloride: Similar in structure but with different physicochemical properties.
N-(pyridin-2-yl)amides: These compounds share the pyridine core but differ in functional groups and applications
Uniqueness: (4-Nitropyridin-2-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields of research .
Properties
IUPAC Name |
(4-nitropyridin-2-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H,4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXZAESUDRFBDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307789 | |
Record name | 4-Nitro-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-04-5 | |
Record name | 4-Nitro-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771581-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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